Cas no 215523-02-7 (N-(2-methylpropyl)cyclopropanamine)

N-(2-methylpropyl)cyclopropanamine is a cyclopropylamine derivative characterized by its unique structural features, including a cyclopropane ring and an isobutyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The cyclopropane moiety imparts rigidity to the molecular framework, which can influence binding affinity and metabolic stability in bioactive molecules. The isobutyl group enhances lipophilicity, potentially improving membrane permeability. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization in medicinal chemistry applications. The compound's stability under standard handling conditions facilitates its use in multistep synthetic routes.
N-(2-methylpropyl)cyclopropanamine structure
215523-02-7 structure
Product name:N-(2-methylpropyl)cyclopropanamine
CAS No:215523-02-7
MF:C7H15N
MW:113.200701951981
MDL:MFCD09047821
CID:2083729
PubChem ID:16775388

N-(2-methylpropyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-Isobutylcyclopropanamine
    • N-(2-methylpropyl)cyclopropanamine
    • SCHEMBL4919308
    • CS-0274361
    • DA-43252
    • SY027578
    • F1911-1758
    • EN300-55389
    • AC5587
    • 215523-02-7
    • MFCD09047821
    • AKOS000131439
    • MDL: MFCD09047821
    • Inchi: InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3
    • InChI Key: QMRZIRCYXDFUCO-UHFFFAOYSA-N
    • SMILES: CC(C)CNC1CC1

Computed Properties

  • Exact Mass: 113.120449483Da
  • Monoisotopic Mass: 113.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 64.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 1.7

N-(2-methylpropyl)cyclopropanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM118039-10g
N-Isobutylcyclopropanamine
215523-02-7 95%
10g
$603 2023-03-07
Life Chemicals
F1911-1758-1g
N-(2-methylpropyl)cyclopropanamine
215523-02-7 95%+
1g
$101.0 2023-09-06
Chemenu
CM118039-5g
N-Isobutylcyclopropanamine
215523-02-7 95%
5g
$406 2023-03-07
Chemenu
CM118039-1g
N-Isobutylcyclopropanamine
215523-02-7 95%
1g
$133 2023-03-07
TRC
N296821-100mg
N-(2-Methylpropyl)cyclopropanamine
215523-02-7
100mg
$ 50.00 2022-06-03
TRC
N296821-1g
N-(2-Methylpropyl)cyclopropanamine
215523-02-7
1g
$ 250.00 2022-06-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027578-1g
N-Isobutylcyclopropanamine
215523-02-7 ≥95%
1g
¥1664.52 2024-07-09
Life Chemicals
F1911-1758-10g
N-(2-methylpropyl)cyclopropanamine
215523-02-7 95%+
10g
$730.0 2023-09-06
eNovation Chemicals LLC
D293331-1g
N-Isobutylcyclopropanamine
215523-02-7 95%
1g
$220 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0823-5G
N-(2-methylpropyl)cyclopropanamine
215523-02-7 95%
5g
¥ 2,719.00 2023-04-07

Additional information on N-(2-methylpropyl)cyclopropanamine

Introduction to N-(2-methylpropyl)cyclopropanamine (CAS No. 215523-02-7)

N-(2-methylpropyl)cyclopropanamine, a compound with the chemical identifier CAS No. 215523-02-7, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a cyclopropane ring substituted with an N-(2-methylpropyl) group, imparts distinct reactivity and binding characteristics that make it a valuable candidate for further exploration.

The cyclopropane moiety is a key feature of this molecule, known for its strained three-membered ring that enhances its reactivity in various chemical transformations. This reactivity is particularly useful in the synthesis of more complex molecules, where cyclopropane derivatives can serve as versatile intermediates. The N-(2-methylpropyl) group adds another layer of functionality, influencing both the electronic and steric properties of the molecule. This combination makes N-(2-methylpropyl)cyclopropanamine a compound of interest for researchers looking to develop novel pharmacological agents.

In recent years, there has been a surge in research focused on leveraging the unique properties of cyclopropane derivatives in medicinal chemistry. The strained ring structure of cyclopropanes allows for facile ring-opening reactions, which can be harnessed to introduce new functional groups or to construct more complex molecular architectures. This flexibility has made cyclopropane-based compounds valuable tools in the development of new drugs targeting various diseases.

One of the most compelling aspects of N-(2-methylpropyl)cyclopropanamine is its potential as a building block for more complex pharmacophores. The presence of both an amine and a cyclopropane ring provides multiple sites for functionalization, enabling chemists to design molecules with specific biological activities. For instance, modifications at the nitrogen atom or the cyclopropane ring can lead to compounds with enhanced binding affinity or selectivity for certain biological targets.

Recent studies have begun to explore the pharmacological potential of N-(2-methylpropyl)cyclopropanamine and its derivatives. Researchers have shown that compounds incorporating this moiety can exhibit interesting biological activities, including antimicrobial and anti-inflammatory effects. These findings suggest that further investigation into the therapeutic applications of this compound could yield promising results.

The synthesis of N-(2-methylpropyl)cyclopropanamine involves several key steps that highlight the compound's synthetic utility. The introduction of the cyclopropane ring typically requires specialized methodologies, such as metal-catalyzed cyclization reactions or photochemical processes. Once the basic framework is established, further functionalization can be achieved through nucleophilic substitution reactions or other standard organic transformations. These synthetic routes underscore the versatility of this compound as a starting material for more complex molecules.

The use of computational chemistry has also played a significant role in understanding the properties and reactivity of N-(2-methylpropyl)cyclopropanamine. Advanced computational methods allow researchers to predict molecular interactions and optimize synthetic pathways with high accuracy. This approach has been particularly useful in designing derivatives with enhanced pharmacological properties, ensuring that experimental efforts are focused on the most promising candidates.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like N-(2-methylpropyl)cyclopropanamine for therapeutic purposes. The integration of experimental data with computational insights provides a powerful framework for drug discovery, enabling researchers to identify and develop novel pharmacological agents more efficiently than ever before.

In conclusion, N-(2-methylpropyl)cyclopropanamine (CAS No. 215523-02-7) represents a fascinating molecule with significant potential in pharmaceutical chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for constructing more complex pharmacophores, while recent research highlights its potential as a starting point for developing new therapeutic agents. As research in this area continues to progress, we can expect to see further applications and innovations emerge from this versatile compound.

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